Orthogonal Reactivity Advantage: Two Differentiated Carboxyl Groups Enable Sequential Conjugation Unavailable in Single-Terminus Analogs
Acid-PEG4-mono-methyl ester provides two chemically differentiated carboxyl functionalities on the same PEG4 scaffold: one free carboxylic acid capable of immediate amide bond formation with primary amines (via EDC or HATU activation), and one methyl ester-protected carboxyl that remains inert during the first coupling and can be subsequently activated via basic hydrolysis . This orthogonal reactivity is absent in m-PEG4-acid (CAS 67319-28-2), which contains only a single terminal carboxylic acid and therefore cannot support stepwise bifunctional derivatization without additional synthetic manipulations .
| Evidence Dimension | Number of orthogonal reactive sites available for sequential conjugation |
|---|---|
| Target Compound Data | Two differentiated carboxyl groups (one free acid, one methyl ester-protected) |
| Comparator Or Baseline | m-PEG4-acid: One reactive site (terminal carboxylic acid only) |
| Quantified Difference | 2 reactive sites vs. 1 reactive site (100% increase in conjugation capacity per linker molecule) |
| Conditions | Structural comparison based on vendor-verified product specifications |
Why This Matters
This functional differentiation reduces the number of synthetic steps and protecting group manipulations required to construct heterobifunctional conjugates, directly lowering synthesis time and cost while improving overall yield.
